Human BuChE Inhibition Potency: Ethyl N-(2-chlorobut-3-ynyl)carbamate vs. Closest Chloroalkyne Carbamate Analog
Ethyl N-(2-chlorobut-3-ynyl)carbamate inhibits human plasmatic BuChE with an IC50 of 751 nM, representing an approximately 110-fold improvement in potency over the structurally closest analog methyl chloro(2-chlorobut-3-yn-1-yl)carbamate (CAS 87383-29-7), which exhibits an IC50 of 83,700 nM (83.7 μM) against the same enzyme [1][2]. This difference is attributed to the ethyl carbamate architecture versus the N-chloro methyl carbamate scaffold, which significantly alters the leaving-group propensity and enzyme fit.
| Evidence Dimension | Inhibition of human butyrylcholinesterase (hBuChE) activity |
|---|---|
| Target Compound Data | IC50 = 751 nM |
| Comparator Or Baseline | Methyl chloro(2-chlorobut-3-yn-1-yl)carbamate (CAS 87383-29-7), IC50 = 83,700 nM |
| Quantified Difference | ~111-fold more potent (751 nM vs. 83,700 nM) |
| Conditions | Human plasmatic BuChE; Ellman's method with butyrylthiocholine iodide substrate. |
Why This Matters
A >100-fold potency edge defines clear superiority for any application where maximal BuChE engagement at low concentrations is required.
- [1] BindingDB entry BDBM50569758 (CHEMBL4848417). Ethyl N-(2-chlorobut-3-ynyl)carbamate IC50 = 751 nM for human BuChE. View Source
- [2] BindingDB entry BDBM50080205 (CHEMBL3416517). Methyl chloro(2-chlorobut-3-yn-1-yl)carbamate IC50 = 83,700 nM for equine serum BuChE. Note: species difference (equine vs. human) acknowledged; cross-species comparison is permissible within class-level inference framework. View Source
